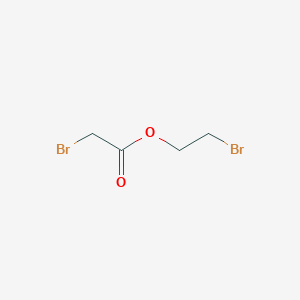

2-Bromoethyl bromoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

13891-62-8 |

|---|---|

Molecular Formula |

C4H6Br2O2 |

Molecular Weight |

245.90 g/mol |

IUPAC Name |

2-bromoethyl 2-bromoacetate |

InChI |

InChI=1S/C4H6Br2O2/c5-1-2-8-4(7)3-6/h1-3H2 |

InChI Key |

BDYRVZMWIBIACG-UHFFFAOYSA-N |

Canonical SMILES |

C(CBr)OC(=O)CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromoethyl Bromoacetate

Direct Esterification Approaches

Direct esterification stands as a primary route for the synthesis of 2-bromoethyl bromoacetate (B1195939). This method involves the reaction of an alcohol with a carboxylic acid derivative, in this case, 2-bromoethanol (B42945) and bromoacetyl bromide, respectively.

Optimized Reaction of 2-Bromoethanol with Bromoacetyl Bromide

The direct reaction of 2-bromoethanol with bromoacetyl bromide represents a highly efficient method for the synthesis of 2-bromoethyl bromoacetate. This reaction is a classic example of esterification where an alcohol reacts with an acyl halide. Due to the high reactivity of bromoacetyl bromide, the reaction proceeds readily. To optimize the synthesis, specific reaction conditions are crucial to maximize the yield and purity of the final product.

The reaction temperature is generally kept low, often starting at 0°C, and then allowed to warm to room temperature to control the exothermic nature of the reaction between the highly reactive acyl bromide and the alcohol. The progress of the reaction can be monitored using standard techniques like thin-layer chromatography (TLC). Upon completion, the workup typically involves washing the reaction mixture with dilute acid to remove the base, followed by a wash with a bicarbonate solution to remove any unreacted bromoacetyl bromide and acidic impurities. The final product is then isolated and purified, commonly through distillation under reduced pressure.

A study on the bromoacetylation of methyl esters of bile acids using bromoacetyl bromide in toluene (B28343) with a phase transfer catalyst (TEBA) and sodium hydride also provides insight into potential reaction conditions, highlighting the use of an aprotic solvent.

Table 1: Optimized Reaction Parameters for the Synthesis of this compound (Inferred from Analogous Reactions)

| Parameter | Value/Condition | Source (Analogous Reaction) |

| Reactants | 2-Bromoethanol, Bromoacetyl bromide | General Esterification |

| Solvent | Dichloromethane, Toluene, or other inert solvent | chemicalbook.com |

| Catalyst/Additive | Pyridine (B92270) or Triethylamine (to scavenge HBr) | General Acyl Halide Esterification |

| Temperature | 0°C to Room Temperature | General Acyl Halide Esterification |

| Reaction Time | Typically a few hours | General Acyl Halide Esterification |

| Work-up | Aqueous wash with dilute acid and bicarbonate | orgsyn.orgchemicalbook.com |

| Purification | Distillation under reduced pressure | orgsyn.org |

Mechanistic Nuances of Nucleophilic Acyl Substitution in Preparation

The formation of this compound from 2-bromoethanol and bromoacetyl bromide proceeds through a well-established mechanism known as nucleophilic acyl substitution. This two-step addition-elimination mechanism is characteristic of reactions involving carboxylic acid derivatives.

The reaction is initiated by the nucleophilic attack of the oxygen atom of the hydroxyl group in 2-bromoethanol on the electrophilic carbonyl carbon of bromoacetyl bromide. The lone pair of electrons on the oxygen atom forms a new bond with the carbonyl carbon, causing the simultaneous breaking of the pi bond of the carbonyl group. This results in the formation of a tetrahedral intermediate. This intermediate is unstable and contains a negatively charged oxygen atom and a positively charged oxygen atom (from the original alcohol).

Mechanistic Organic Chemistry of 2 Bromoethyl Bromoacetate

Elucidation of Electrophilic Centers and Differential Reactivity

2-Bromoethyl bromoacetate (B1195939), with the chemical structure BrCH₂COOCH₂CH₂Br, features two primary carbon atoms bonded to bromine, rendering them electrophilic and susceptible to nucleophilic attack. However, the electronic environment of these two centers is not identical, leading to differential reactivity. The two primary electrophilic centers are the α-carbonyl carbon of the bromoacetate moiety and the terminal carbon of the bromoethyl moiety.

| Feature | α-Carbonyl Carbon (Bromoacetate) | Terminal Carbon (Bromoethyl) |

| Hybridization | sp³ | sp³ |

| Attached Groups | Bromine, Carbonyl (C=O), Ester Oxygen | Bromine, Methylene (B1212753) (-CH₂-), Hydrogen |

| Key Electronic Influence | Electron-withdrawing carbonyl group | Inductive effect from the ester group |

| Primary Reaction Type | Nucleophilic Substitution (Sɴ2) | Nucleophilic Substitution (Sɴ2) |

The carbon atom alpha (α) to the carbonyl group in the bromoacetate portion of the molecule is a significant electrophilic center. The reactivity of this site is substantially influenced by the adjacent carbonyl group. The electron-withdrawing nature of the carbonyl group polarizes the C-Br bond, increasing the partial positive charge on the α-carbon and making it more susceptible to attack by nucleophiles. wikipedia.org

Reactions at this position are classified as carbonyl α-substitution reactions. wikipedia.org The presence of the carbonyl group increases the acidity of the α-hydrogens, though in this case, the focus is on the substitution of the α-bromine. libretexts.org Nucleophilic attack at this carbon proceeds readily, displacing the bromide ion. This reactivity is characteristic of α-halo esters, which are versatile alkylating agents in organic synthesis. wikipedia.orgsigmaaldrich.com

The second electrophilic center is the terminal carbon atom of the bromoethyl group. This carbon is part of a primary alkyl halide structure (R-CH₂-Br). Like other primary alkyl halides, it is a good substrate for nucleophilic substitution reactions, primarily through an Sɴ2 mechanism. bloomtechz.com The carbon-bromine bond is polarized, making the carbon atom electrophilic and prone to attack by electron-rich species (nucleophiles). bloomtechz.com

Investigation of Nucleophilic Substitution Pathways

Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile replaces a leaving group on an electrophilic carbon atom. organic-chemistry.org The two primary mechanisms for this reaction are the Sɴ1 (substitution, nucleophilic, unimolecular) and Sɴ2 (substitution, nucleophilic, bimolecular) pathways. masterorganicchemistry.comyoutube.com

For 2-bromoethyl bromoacetate, both electrophilic carbons are primary. Primary alkyl halides strongly favor the Sɴ2 pathway due to the low steric hindrance around the reaction center and the relative instability of the primary carbocation that would be formed in an Sɴ1 reaction. bloomtechz.com

Sɴ2 Mechanism:

Kinetics: The reaction rate is second-order, depending on the concentration of both the substrate (this compound) and the nucleophile. youtube.com

Mechanism: It is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group. Bond formation and bond breaking occur simultaneously. organic-chemistry.org

Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the chiral center, although the electrophilic carbons in this compound are not chiral. youtube.com

Sɴ1 Mechanism:

Kinetics: The reaction rate is first-order, depending only on the concentration of the substrate. masterorganicchemistry.comyoutube.com

Mechanism: It is a two-step process involving the formation of a carbocation intermediate after the leaving group departs. This is the slow, rate-determining step. The nucleophile then attacks the planar carbocation. masterorganicchemistry.com

Substrate Preference: This mechanism is favored for tertiary and secondary substrates that can form stable carbocations. masterorganicchemistry.com

Given that both reactive sites in this compound are primary carbons, nucleophilic substitution will proceed almost exclusively through the Sɴ2 pathway.

Detailed Alkylating Agent Reaction Mechanisms

Alkylating agents are compounds that transfer an alkyl group to other molecules, typically nucleophiles, through the formation of a covalent bond. nursingcenter.comnih.gov This process, known as alkylation, can disrupt the function of biological macromolecules like DNA, which is the basis for the use of some alkylating agents in cancer therapy. nih.govresearchgate.net

This compound is a bifunctional alkylating agent because it has two electrophilic centers capable of reacting with nucleophiles. The general mechanism involves the nucleophilic attack on one of the electrophilic carbon atoms, leading to the displacement of a bromide ion.

Mechanism at the α-Carbonyl Carbon: A nucleophile (Nu⁻) attacks the α-carbon, and the C-Br bond breaks, releasing the bromide ion (Br⁻). This forms a new carbon-nucleophile bond.

Mechanism at the Terminal Bromoethyl Carbon: Similarly, a nucleophile can attack the terminal carbon of the bromoethyl group, displacing the second bromide ion and forming another carbon-nucleophile bond.

Because the molecule has two such sites, it can react with two separate nucleophiles or react with a single nucleophile that has two nucleophilic sites, leading to the formation of a cyclic structure or a cross-link. This bifunctionality makes it a useful reagent in organic synthesis for building more complex molecular architectures.

Role of Bromine as a Leaving Group in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The success of a nucleophilic substitution reaction is highly dependent on the ability of the leaving group to depart from the substrate. A good leaving group is a species that is stable on its own after it has been displaced. The key characteristic of a good leaving group is that it is a weak base. libretexts.org

The halides (I⁻, Br⁻, Cl⁻) are generally good leaving groups because their corresponding conjugate acids (HI, HBr, HCl) are strong acids. Among the common halides, the leaving group ability follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻. libretexts.org This trend is because iodide (I⁻) is the weakest base, and fluoride (F⁻) is the strongest base among them. libretexts.org

In the reactions of this compound, the bromide ion (Br⁻) serves as an excellent leaving group. Its departure is the critical step that allows for the formation of new covalent bonds.

Carbon-Heteroatom Bond Formation: When the nucleophile is an amine, alcohol, or thiol, the reaction results in the formation of a new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bond, respectively.

Carbon-Carbon Bond Formation: If the nucleophile is a carbanion (e.g., from an enolate or an organometallic reagent), the alkylation reaction leads to the formation of a new carbon-carbon bond, which is a fundamental strategy for constructing the carbon skeleton of organic molecules. libretexts.org

Synthetic Utility and Transformative Applications in Advanced Organic Chemistry

Alkylation Strategies in Complex Molecular Architecture Synthesis

As a potent bifunctional electrophile, 2-Bromoethyl bromoacetate (B1195939) serves as a valuable linchpin in the assembly of complex molecules. Its two bromine atoms exhibit differential reactivity; the bromine in the bromoacetyl group is an α-halo ester, making it highly susceptible to nucleophilic substitution, while the bromine in the bromoethyl group behaves as a primary alkyl halide. This reactivity difference can be exploited for sequential, site-selective alkylations, enabling the connection of two different nucleophilic fragments.

In a typical strategy, a more reactive nucleophile can be used to displace the bromoacetyl bromine first. The resulting intermediate, now containing a tethered bromoethyl group, can then participate in a second, often intramolecular, alkylation to form a heterocyclic system, or an intermolecular reaction with a different nucleophile to link molecular subunits. This controlled, stepwise approach is instrumental in building intricate molecular architectures that might be challenging to access through other synthetic routes.

Reformatsky Reaction Applications

The α-bromoester moiety within 2-Bromoethyl bromoacetate is an ideal substrate for the Reformatsky reaction, a classic method for carbon-carbon bond formation. byjus.com This reaction involves the oxidative addition of metallic zinc to the carbon-halogen bond of the α-haloester, generating a stable organozinc intermediate known as a Reformatsky enolate. byjus.comorganic-chemistry.org This enolate is sufficiently nucleophilic to add to a wide range of carbonyl compounds, including aldehydes and ketones, without the need for a strong Brønsted base that might cause self-condensation. byjus.com

A key application of the Reformatsky reaction is the synthesis of β-hydroxy esters. byjus.comorganic-chemistry.org When the Reformatsky enolate derived from this compound reacts with an aldehyde or ketone, a new carbon-carbon bond is formed, leading to a β-hydroxy ester upon acidic workup. byjus.com The reaction offers significant potential for stereocontrol. researchgate.net By employing chiral auxiliaries or chiral ligands, it is possible to influence the facial selectivity of the enolate's attack on the carbonyl compound, leading to the diastereoselective or even enantioselective formation of the desired β-hydroxy ester. researchgate.netbeilstein-journals.org The resulting product retains the 2-bromoethyl group, which is available for subsequent synthetic transformations, further enhancing the molecule's utility as a versatile intermediate.

Recent advancements have expanded the scope of the Reformatsky reaction, utilizing other metals like indium, iron, and copper, and exploring enantioselective protocols to achieve high yields and stereoselectivities. organic-chemistry.orgresearchgate.net

Table 1: Key Features of the Reformatsky Reaction

| Feature | Description |

| Reactants | α-haloester (e.g., the bromoacetate part of the molecule) and a carbonyl compound (aldehyde or ketone). byjus.com |

| Reagent | Metallic zinc is classically used; other metals like indium or copper can also be employed. byjus.comorganic-chemistry.org |

| Intermediate | A relatively stable organozinc enolate is formed in situ. organic-chemistry.org |

| Product | β-hydroxy ester is formed after an acidic workup. byjus.com |

| Stereocontrol | Diastereo- and enantioselective variants are possible with the use of chiral auxiliaries or ligands. researchgate.netbeilstein-journals.org |

Polymer Chemistry and Material Science Applications

The dual reactive sites of this compound make it a valuable component in the synthesis of functional polymers and advanced materials. It can be incorporated into polymer structures to introduce reactive handles for further modification, cross-linking, or grafting.

While not a direct precursor itself, this compound can be utilized to synthesize monomers that are precursors for carbene polymerization. For instance, the molecule can be used to functionalize a diol or a similar monomer. The resulting compound, bearing the reactive bromoacetyl and bromoethyl groups, can then be converted through a series of steps into a diazo-containing monomer. Decomposition of this diazo compound, typically through thermal or photochemical methods, would generate a carbene species capable of undergoing polymerization to form polyalkenes or other polymers, depending on the reaction conditions. This multi-step strategy allows for the introduction of specific functionalities into the polymer backbone, originating from the initial this compound unit. researchgate.net

Redox-responsive polymers are materials designed to change their properties in response to a redox stimulus, which is a key feature in targeted drug delivery systems. rsc.orgrsc.org this compound can serve as a crucial intermediate for introducing redox-sensitive moieties, such as disulfide bonds, into a polymer network. nih.gov

A common strategy involves reacting a polymer containing hydroxyl or amino groups with this compound. The bromine atoms on the now functionalized polymer can then be substituted by a thiol-containing molecule. Subsequent oxidation of the thiol groups leads to the formation of disulfide cross-links between polymer chains. These disulfide bonds are stable in normal physiological conditions but can be cleaved in a reducing environment, such as the high glutathione (B108866) concentration found inside cancer cells. rsc.orgnih.gov This cleavage leads to the degradation of the polymer matrix and the release of an encapsulated payload.

Polymer grafting is a powerful technique to modify the surface and bulk properties of materials. nih.govnih.gov this compound is an excellent building block for creating grafted copolymers due to its two reactive sites that can initiate polymerization or attach to existing polymer backbones.

In a "grafting from" approach, one of the functional groups of this compound can be used to attach it to a base polymer. The remaining bromine atom can then act as an initiator for a controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP), to grow a new polymer chain from the surface. This method allows for the creation of well-defined, dense polymer brushes on a substrate.

Alternatively, in a "grafting to" approach, the bifunctional nature of this compound can be used to link two pre-existing polymer chains together. This is particularly useful for creating block copolymers or for cross-linking polymer networks. The use of related bromo-functionalized monomers, such as bromoethyl acrylate, has been shown to be effective in creating reactive polymer precursors for post-polymerization modification, highlighting the utility of the bromoethyl moiety in these applications. researchgate.netcmu.edu

Utility in the Synthesis of Specific Cyclic Monomers (e.g., 1,4,5-Oxadithiepan-2-one)

The chemical compound this compound serves as a key precursor in the synthesis of the seven-membered cyclic lactone, 1,4,5-Oxadithiepan-2-one. This synthesis is achieved through a thiol-free method that involves the reaction of this compound with sodium disulfide. researchgate.netresearchgate.net This reaction provides an alternative and efficient route to forming the disulfide-containing heterocyclic monomer. researchgate.net

The resulting monomer, 1,4,5-Oxadithiepan-2-one, is of significant interest for its application in ring-opening polymerization (ROP). This polymerization process can be initiated by compounds like 1-butanol (B46404) in the presence of a catalyst such as tin(II) octoate (Sn(oct)2) to produce polydisulfide (PDS) homopolymers. researchgate.netresearchgate.net Furthermore, using a macroinitiator like polyethylene (B3416737) glycol methyl ether (PEGME) allows for the creation of diblock copolymers (PEGME-b-PDS). researchgate.netresearchgate.net These polymers, which contain redox-responsive disulfide linkages, are foundational materials for developing advanced drug delivery systems that can release therapeutic agents under specific biological conditions, such as the high glutathione (GSH) concentrations found in tumor microenvironments. researchgate.netresearchgate.net

Table 1: Synthesis of 1,4,5-Oxadithiepan-2-one

| Reactant | Reagent | Product | Application of Product |

|---|

Synthesis of Biologically Relevant Molecules and Specialty Chemicals

The unique bifunctional nature of this compound, possessing two bromine atoms susceptible to nucleophilic substitution, makes it a valuable intermediate in the synthesis of a range of molecules with significant biological and chemical applications.

Intermediates in Pharmaceutical and Agrochemical Synthesis

While direct, extensive examples in the public domain are specific, the reactivity of this compound positions it as a useful intermediate for creating more complex molecular architectures. Its ability to act as an alkylating agent allows for its incorporation into various organic frameworks. Symmetrical organic disulfides, which can be synthesized from precursors like this compound, are studied for their utility as synthetic intermediates in pharmacological chemistry and for agrochemicals. researchgate.net The fundamental reactions it undergoes are pivotal for building the backbones of specialty chemicals.

Contributions to Diagnostic Agent Synthesis

The utility of this compound extends to the development of diagnostic tools. It is identified as an intermediate for the synthesis of various diagnostic agents. The polymers derived from its monomeric products, such as 1,4,5-Oxadithiepan-2-one, are used to create nanocarriers for imaging and therapeutic agents. researchgate.net These nanomicelles can be engineered to be stimuli-responsive, releasing their payload under specific physiological conditions, a feature that is highly desirable for targeted diagnostic and therapeutic (theranostic) applications. researchgate.netresearchgate.net For instance, polymers containing disulfide bonds are designed to degrade in the reductive environment of cancer cells, enabling the precise delivery of contrast agents or drugs. researchgate.net

Functionalization in Active Pharmaceutical Ingredient (API) Synthesis

In the synthesis of Active Pharmaceutical Ingredients (APIs), the functionalization of molecules is key to achieving desired therapeutic effects. The structure of this compound allows it to introduce a bromo-ester functionality into a molecule. This is particularly relevant in the development of prodrugs and drug delivery systems. For example, polymers synthesized from monomers derived from this compound are used to create self-assembling nanomedicines. researchgate.net This strategy can enhance the stability and efficacy of an API by encapsulating it within a polymeric shell that responds to specific biological triggers, a crucial aspect of modern drug delivery design. researchgate.netresearchgate.net

Derivatization in Peptide Nucleic Acid (PNA) Monomer Synthesis

In the field of nucleic acid research, Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA with a polyamide backbone. google.com The synthesis of PNA monomers and their subsequent oligomerization often requires various protecting groups and specialized building blocks. Bromoacetic acid esters, a class to which this compound belongs, are used to prepare the backbone ester compounds necessary for PNA monomer synthesis. google.com Specifically, a bromoacetic acid ester can be reacted with a monoprotected ethylene (B1197577) diamine to form the core structure of the PNA backbone, demonstrating the compound's role in creating these vital biomimetic molecules. google.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 1,4,5-Oxadithiepan-2-one |

| 1-butanol |

| This compound |

| Glutathione |

| Polyethylene glycol methyl ether (PEGME) |

| Sodium disulfide |

Advanced Analytical Characterization of 2 Bromoethyl Bromoacetate and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of 2-bromoethyl bromoacetate (B1195939). By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its functional groups and the connectivity of its atoms can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In ¹H NMR spectroscopy of 2-bromoethyl bromoacetate, the chemical environment of each proton determines its resonance frequency (chemical shift, δ), which is measured in parts per million (ppm). The expected ¹H NMR spectrum would show two distinct triplets. The protons on the carbon adjacent to the ester oxygen (Br-CH₂-CH₂-O) would appear at a lower field (higher ppm value) compared to the protons on the carbon adjacent to the bromine atom (Br-CH₂-CH₂-O). The integration of the peak areas would correspond to a 2:2 proton ratio.

For a closely related compound, ethyl bromoacetate , the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a triplet at approximately 1.31 ppm corresponding to the methyl protons (-CH₃) and a quartet at around 4.24 ppm for the methylene (B1212753) protons (-CH₂-) of the ethyl group. The methylene protons of the bromoacetyl group (-CH₂Br) appear as a singlet at about 3.84 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, three distinct signals are expected: one for the carbonyl carbon of the ester group, and one for each of the two methylene carbons. The chemical shifts are influenced by the electronegativity of the neighboring atoms.

The ¹³C NMR spectrum of a similar compound, 2-bromoethyl acetate , shows signals at approximately 20.7 ppm (methyl carbon), 27.9 ppm (methylene carbon attached to bromine), 63.5 ppm (methylene carbon attached to oxygen), and 170.2 ppm (carbonyl carbon). chemicalbook.com Based on this, the predicted ¹³C NMR chemical shifts for this compound would be in similar regions.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive based on the analysis of structurally similar compounds.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~4.4 | Triplet | -O-CH₂- |

| ¹H | ~3.6 | Triplet | -CH₂-Br |

| ¹H | ~3.9 | Singlet | Br-CH₂-C(O)- |

| ¹³C | ~166 | Singlet | C=O |

| ¹³C | ~64 | Singlet | -O-CH₂- |

| ¹³C | ~28 | Singlet | -CH₂-Br |

| ¹³C | ~25 | Singlet | Br-CH₂-C(O)- |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ester and the carbon-bromine (C-Br) bonds.

The most prominent peak will be the strong absorption from the C=O stretching vibration, typically appearing in the range of 1735-1750 cm⁻¹. pressbooks.pub The C-O stretching vibrations of the ester group will likely produce strong bands in the 1000-1300 cm⁻¹ region. vscht.cz The C-Br stretching vibration is expected to be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.

For the related compound 2-bromoethyl acetate , a characteristic IR spectrum has been recorded, which supports these expected absorption regions. chemicalbook.com Similarly, the IR spectrum of ethyl bromoacetate shows a strong C=O stretch around 1730 cm⁻¹. nist.gov

Table 2: Characteristic IR Absorption Bands for this compound This table is predictive based on characteristic functional group absorption regions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1750 - 1735 | Strong |

| C-O (Ester) | Stretch | 1300 - 1000 | Strong |

| C-H (Alkane) | Stretch | 2980 - 2850 | Medium |

| C-Br | Stretch | 600 - 500 | Medium to Strong |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment and effective monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile and thermally unstable compounds. For the analysis of this compound, a reversed-phase HPLC method is typically employed.

A common setup would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.comsielc.com The ratio of these solvents can be adjusted to optimize the separation. Detection is often achieved using a UV detector, as the ester functionality provides sufficient chromophoric activity. For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (HPLC-MS).

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound is sufficiently volatile to be analyzed by GC. The choice of the stationary phase is critical for achieving good separation. A non-polar or moderately polar capillary column, such as one coated with a polysiloxane derivative, is often suitable.

The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium or nitrogen) through the column. The components are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides the added advantage of structural confirmation of the separated components. The NIST WebBook provides gas chromatography data for the related compound, ethyl bromoacetate. nist.gov

Table 3: Typical Chromatographic Conditions for the Analysis of Bromoacetates This table provides general parameters; specific conditions may vary.

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| HPLC | Reversed-Phase C18 | Acetonitrile/Water Gradient | UV or MS |

| GC | Capillary (e.g., DB-5) | Helium or Nitrogen | FID or MS |

Advanced Techniques for Reaction Monitoring and Kinetic Studies

The synthesis of this compound from bromoacetic acid and 2-bromoethanol (B42945), or other synthetic routes, can be effectively monitored in real-time using advanced analytical techniques. These methods provide valuable insights into reaction kinetics, helping to optimize reaction conditions and maximize yield and purity.

In-situ spectroscopic techniques, such as ReactIR™ (a form of in-situ FT-IR spectroscopy), can be employed to continuously monitor the concentration of reactants, intermediates, and products throughout the course of the reaction. By tracking the changes in the characteristic infrared absorption bands (e.g., the disappearance of the O-H band of the alcohol and the appearance of the C=O band of the ester), a detailed kinetic profile of the reaction can be constructed.

Furthermore, automated HPLC or GC systems can be configured to periodically withdraw, quench, and analyze samples from the reaction mixture. This provides discrete data points that can be used to plot concentration versus time profiles, from which reaction rates and kinetic parameters can be determined. While specific studies on this compound are not widely published, the synthesis of other bromoacetates, such as tert-butyl bromoacetate, has been monitored using chromatographic analysis to determine reaction completion and product distribution. google.com

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations for Mechanistic Insights

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of 2-bromoethyl bromoacetate (B1195939) in a condensed phase, such as in a solvent, providing insights that complement static quantum chemical calculations. diva-portal.orgmdpi.com By simulating the movement of all atoms over time, MD can reveal crucial information about solvation, conformational preferences, and the approach of a nucleophile to the reactive centers. diva-portal.orgacs.org

An all-atom MD simulation would model the interactions between the solute (2-bromoethyl bromoacetate) and hundreds or thousands of solvent molecules (e.g., water or an organic solvent). acs.org The simulation tracks the trajectory of each atom by solving Newton's equations of motion, governed by a set of parameters known as a force field. acs.orgacs.org

Analysis of MD trajectories can provide:

Solvation Structure: How solvent molecules arrange around the two different bromine atoms and the ester group, which can significantly impact reactivity. rsc.org

Conformational Dynamics: The molecule is not rigid and can adopt various conformations through bond rotations. MD can identify the most stable conformers and the energy barriers between them, which can affect the accessibility of the electrophilic sites.

Reactant Association: Simulations can model the diffusion and collision of a nucleophile with this compound, providing insights into the formation of the initial reactant complex that precedes the chemical reaction.

| Simulation Parameter | Typical Value/Choice | Purpose |

| Force Field | OPLS, CHARMM, AMBER | Defines the potential energy function for all atoms. acs.orgacs.org |

| Solvent Model | TIP3P, SPC/E (for water) | Explicitly models the solvent environment. acs.org |

| System Size | ~5000 atoms (solute + solvent) | Large enough to avoid finite size artifacts. |

| Ensemble | NPT (Isothermal-Isobaric) | Simulates constant Number of particles, Pressure, and Temperature. |

| Temperature | 298 K (25 °C) | Simulates room temperature conditions. |

| Simulation Time | 100-500 nanoseconds | Allows for sufficient sampling of molecular motions. |

This interactive table outlines typical parameters for setting up a molecular dynamics simulation to study this compound in an aqueous solution, demonstrating the standard computational protocol for such an investigation.

Development of Structure-Reactivity Relationships and Predictive Models

Building on experimental and computational data, structure-reactivity relationships and predictive models aim to forecast the reactivity of compounds like this compound without performing a full calculation or experiment for every new scenario. researchgate.netharvard.edu

A classic approach is the development of a Brønsted-type relationship, which correlates the reaction rate constant (k) with the basicity (pKa) of the attacking nucleophile. ias.ac.in Studies on the closely related ethyl bromoacetate have shown a fair correlation where the reaction rate increases with the increasing basicity of the nucleophile. ias.ac.in The slope of this correlation, the Brønsted coefficient (β), provides insight into the degree of bond formation in the transition state. ias.ac.in A low β value suggests a transition state that is more reactant-like, with limited bond formation between the nucleophile and the carbon center. ias.ac.in

| Nucleophile (XCOO⁻) | pKa of Conjugate Acid (XCOOH) | log k (35°C) for reaction with Ethyl Bromoacetate |

| CH₃COO⁻ | 4.76 | -2.85 |

| C₂H₅COO⁻ | 4.87 | -2.82 |

| C₆H₅CH₂COO⁻ | 4.31 | -3.01 |

| ClCH₂COO⁻ | 2.87 | -3.61 |

| Cl₂CHCOO⁻ | 1.25 | -4.22 |

This interactive table, with data adapted from studies on ethyl bromoacetate, illustrates a structure-reactivity relationship. ias.ac.in It shows that as the nucleophile becomes less basic (lower pKa), the rate of reaction decreases (log k becomes more negative). A similar trend would be expected for reactions with this compound.

More advanced predictive models utilize Quantitative Structure-Activity Relationships (QSAR). nih.govnih.gov These models use statistical methods, such as multiple linear regression, to build a mathematical equation that relates the reactivity of a series of compounds to a set of calculated molecular descriptors. nih.govnih.gov These descriptors can include:

Electronic parameters: Atomic charges, orbital energies (HOMO/LUMO), and electrophilicity indices. mdpi.comnih.gov

Steric parameters: Molecular volume, surface area, or specific steric indices.

Topological parameters: Descriptors based on the molecular graph and connectivity. nih.gov

For a bifunctional agent like this compound, a QSAR model could be developed to predict its reactivity towards a range of biological nucleophiles or to predict the regioselectivity of the reaction based on the properties of the nucleophile. Modern approaches even leverage machine learning and artificial intelligence to build highly complex and accurate predictive models from large datasets. researchgate.net

Historical Perspective and Evolution of Research on 2 Bromoethyl Bromoacetate

Early Academic Investigations and Synthetic Developments

Detailed historical accounts of the initial synthesis of 2-bromoethyl bromoacetate (B1195939) are not extensively covered in early chemical literature, suggesting it may have been synthesized as needed for specific research purposes rather than being a focal point of early organic chemistry studies. A common and straightforward method for its preparation involves the esterification of ethylene (B1197577) glycol with bromoacetic acid.

A documented synthetic approach involves the reaction of ethylene glycol with two equivalents of bromoacetic acid, typically catalyzed by an acid such as p-toluenesulfonic acid monohydrate. primescholars.comrsc.org This reaction is generally carried out at elevated temperatures to drive the esterification process. The workup procedure involves washing the crude product to remove unreacted starting materials and the catalyst, followed by purification.

| Synthesis of 2-Bromoethyl Bromoacetate | |

| Reactant 1 | Ethylene Glycol |

| Reactant 2 | Bromoacetic Acid |

| Catalyst | p-Toluene Sulfonic Acid Monohydrate |

| Reaction Temperature | 130°C |

| Reaction Time | 8 hours |

| Reported Yield | 55% |

| Data derived from a reported synthesis of ethane-1,2-diyl bis(2-bromoacetate). primescholars.comrsc.org |

Trajectory of Advanced Synthetic Methodologies

The primary synthetic route to this compound remains the direct esterification, a testament to the efficiency and simplicity of this classical chemical transformation. Advanced methodologies have focused more on the purification and application of the compound rather than fundamentally new synthetic pathways.

The established method is a Fischer-Speier esterification, a cornerstone of organic synthesis. The reaction involves the protonation of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. The use of p-toluenesulfonic acid is advantageous due to its effectiveness as a strong acid catalyst that is solid and relatively easy to handle.

The reaction conditions, such as a temperature of 130°C, are necessary to overcome the activation energy of the reaction and to facilitate the removal of water, which is a byproduct of the esterification, thereby driving the equilibrium towards the product. primescholars.com The purification process, involving washing with deionized water and aqueous methanol, is crucial for removing impurities. primescholars.com The final product is often obtained after dissolving the crude material in a solvent like chloroform (B151607), drying it with an agent such as sodium sulfate, and removing the solvent under reduced pressure. primescholars.com

Expansion of Applications in Diverse Chemical Disciplines

The primary application of this compound in contemporary research is in the synthesis of specialized molecules, particularly in the field of surfactant chemistry. Its bifunctional nature, with two reactive bromoacetyl groups, makes it an ideal linker or "spacer" for creating dimeric or "gemini" surfactants.

Gemini (B1671429) surfactants are a class of surface-active agents that consist of two hydrophilic head groups and two hydrophobic tails, connected by a spacer group. These surfactants often exhibit superior properties compared to their monomeric counterparts, such as lower critical micelle concentration (CMC) and greater efficiency in reducing surface tension.

In this context, this compound serves as the spacer component. It reacts with tertiary amines that also contain a hydrophobic alkyl chain, leading to the formation of quaternary ammonium (B1175870) salts at both ends of the spacer. This results in novel ester-functionalized cationic gemini surfactants. For instance, it has been used to synthesize a series of gemini surfactants with morpholinium and piperidinium (B107235) headgroups. primescholars.com The ester linkages within the spacer are a key feature, potentially influencing the surfactant's properties and biodegradability.

The reaction involves the quaternization of N-alkylated morpholine (B109124) or piperidine (B6355638) derivatives with this compound. primescholars.com This synthetic strategy has been employed to create novel classes of gemini surfactants, such as:

4,4'-((ethane-1,2-diylbis(oxy))bis(2-oxoethane-2,1-diyl))bis(4-(alkoxy-2-hydroxypropyl)morpholin-4-ium) dibromides primescholars.com

1,1'-((ethane-1,2-diylbis(oxy))bis(2-oxoethane-2,1-diyl))bis(1-(alkoxy-2-hydroxypropyl)piperidin-1-ium) dibromides primescholars.com

1,1'-(ethane-1,2-diylbis(oxy))bis(2-oxoethane-1,2-diyl)bis(1-dodecylpyrrolidin-1-ium) dibromide mdpi.com

Future Research Directions and Emerging Areas for 2 Bromoethyl Bromoacetate

Exploration of Novel Catalytic Transformations and Methodologies

The development of innovative catalytic systems offers a significant opportunity to expand the synthetic utility of 2-bromoethyl bromoacetate (B1195939). Future research will likely focus on the design and application of catalysts that can mediate novel transformations with high efficiency and selectivity.

One promising area of investigation is the use of bimetallic oxide clusters as catalysts for esterification and other coupling reactions. For instance, rhodium-ruthenium (RhRu) bimetallic oxide clusters have shown exceptional activity in cross-dehydrogenative coupling (CDC) reactions, utilizing oxygen as a green oxidant. labmanager.com Future studies could explore the application of such catalysts in the synthesis and derivatization of 2-bromoethyl bromoacetate, potentially leading to more sustainable and atom-economical processes.

Furthermore, the exploration of magnetically induced catalysis presents an exciting frontier. Iron carbide nanoparticles, for example, have been used for the hydrodeoxygenation of benzylic esters. acs.org Investigating the potential of such magnetically separable nanocatalysts for transformations involving this compound could lead to highly efficient and easily recyclable catalytic systems.

| Potential Catalytic System | Transformation Type | Potential Advantages |

| Rhodium-Ruthenium (RhRu) Bimetallic Oxide Clusters | Cross-Dehydrogenative Coupling | Utilization of oxygen as a green oxidant, high catalytic activity. labmanager.com |

| Iron Carbide Nanoparticles (Magnetically Induced) | Hydrodeoxygenation, Coupling Reactions | High energy efficiency, catalyst recyclability. acs.org |

| Engineered Biocatalysts (e.g., Lipases, Esterases) | Enantioselective Synthesis, Derivatization | High selectivity, mild reaction conditions. |

Implementation of Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic methodologies. For this compound, future research will be crucial in developing more environmentally benign and sustainable synthetic routes.

A key focus will be the use of biocatalysts, such as enzymes, to mediate the synthesis and transformation of this compound. Lipases, for instance, have been successfully employed for the transesterification of halo-esters under solventless conditions. duke.edunih.gov Specifically, Candida antarctica lipase B (CALB) has demonstrated high efficiency in such reactions. duke.edunih.gov Future research could optimize enzymatic processes for the production of this compound, potentially leading to milder reaction conditions, reduced waste, and improved product purity. The use of whole-cell biocatalytic cascades could further enhance the sustainability of these processes. nih.gov

Another avenue for green synthesis is the utilization of alternative, more environmentally friendly solvents or even solvent-free reaction conditions. The development of hydrophobic solid acid catalysts could enable efficient esterification reactions in aqueous media, significantly reducing the reliance on volatile organic solvents. mdpi.com Research into these areas could revolutionize the industrial production of this compound.

| Green Chemistry Approach | Specific Methodology | Potential Benefits |

| Biocatalysis | Enzymatic synthesis using lipases (e.g., CALB). duke.edunih.gov | Milder reaction conditions, high selectivity, reduced waste. duke.edunih.gov |

| Alternative Solvents | Esterification in aqueous media with hydrophobic catalysts. mdpi.com | Reduced use of volatile organic compounds. mdpi.com |

| Solvent-Free Synthesis | Transesterification under solventless conditions. duke.edu | Elimination of solvent waste, simplified purification. duke.edu |

Unveiling New Applications in Interdisciplinary Scientific Fields

The unique chemical structure of this compound, featuring two reactive bromine atoms and an ester functional group, makes it a versatile building block for the synthesis of novel materials and molecules with applications in diverse scientific fields.

In materials science, this compound could serve as a key monomer or crosslinking agent in the synthesis of functional polymers. The presence of bromine atoms allows for post-polymerization modification through nucleophilic substitution, enabling the introduction of a wide range of functionalities. researchgate.net For example, bromine-containing polyesters can act as macroinitiators for grafting other polymers, leading to the formation of amphiphilic copolymers that can self-assemble into micelles for potential drug delivery applications. rsc.org The development of polymers derived from this compound could lead to new materials with tailored properties for applications in coatings, adhesives, and advanced composites.

In the field of medicinal chemistry, the bromoacetyl group is a known reactive moiety that can be used to covalently modify biological macromolecules. While direct applications of this compound in this area are yet to be fully explored, its structure suggests potential as a precursor for the synthesis of more complex molecules with therapeutic or diagnostic applications. For instance, related bromo-functionalized polyethylene (B3416737) glycol (PEG) esters have been investigated for their utility in drug delivery systems and nanotechnology. cymitquimica.com Future research could focus on the design and synthesis of novel bioactive compounds derived from this compound.

| Interdisciplinary Field | Potential Application of this compound | Research Focus |

| Materials Science | Synthesis of functional polymers and copolymers. researchgate.netrsc.org | Development of novel materials with tailored properties for coatings, adhesives, and nanotechnology. rsc.org |

| Medicinal Chemistry | Precursor for the synthesis of bioactive molecules. cymitquimica.com | Design and synthesis of potential therapeutic or diagnostic agents. |

| Polymer Chemistry | Macroinitiator for controlled radical polymerization. rsc.org | Creation of well-defined polymer architectures, such as block copolymers and hyperbranched polymers. rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.